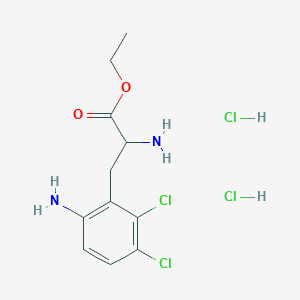

![molecular formula C₂₈H₃₅NO₁₄S B1141061 methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 156726-98-6](/img/structure/B1141061.png)

methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule belongs to a class of complex organic compounds that often feature in research for their structural and functional diversity. These compounds are typically synthesized for various purposes, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler organic compounds. For example, Durette and Meitzner (1981) described a ten-step sequence to synthesize a glycosylating agent with significant potential in oligosaccharide assembly, which may share similarities with the synthesis of the target molecule (Durette & Meitzner, 1981).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, Liang Xiao-lon (2015) synthesized and characterized "Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate" providing insights into its crystal structure through X-ray diffraction (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

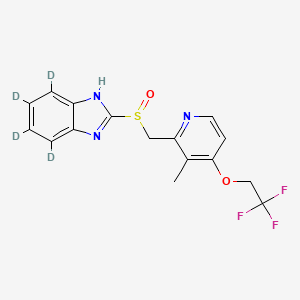

Chemical properties of these compounds, such as reactivity, are often explored through various organic reactions. Prachayasittikul et al. (1991) studied the reactions of substituted pyridine oxides with thiols, revealing insights into the reactivity patterns that might be applicable to understanding the chemical behavior of the target molecule (Prachayasittikul et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding how these compounds can be used and handled in practical applications. The work by Cobo et al. (2009) on hydrogen-bonded structures offers a perspective on how molecular interactions can influence the physical properties of complex organic molecules (Cobo et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties involves exploring the molecule's reactivity, stability under various conditions, and its interactions with other chemical entities. For example, Gein et al. (2010) synthesized compounds through interactions of benzalacetone with various substrates, shedding light on the synthesis and chemical behavior of related complex molecules (Gein et al., 2010).

Applications De Recherche Scientifique

Uncommon Transformations and Synthesis Techniques

Transformation of Methyl Compounds Initiated by Bases : Research demonstrates the transformation of methyl compounds under treatment with various bases, leading to different products depending on the applied base, showcasing the versatility of methyl compounds in chemical synthesis N. Ivanova et al., 2006.

Dirhodium(II)-catalyzed C-H Insertion Reaction : A study illustrates the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of certain methyl compounds, demonstrating a method to synthesize optically active, highly functionalized compounds T. Yakura et al., 1999.

Primary Amine-Promoted Ring Opening : Research on carbapenem-derived compounds indicates primary amine-promoted ring opening leading to the formation of pyrrolidine derivatives, highlighting a method for modifying molecular structures Z. R. Valiullina et al., 2020.

Applications in Molecular Synthesis

Chiral Building Blocks for Prostanoids : A study focused on the synthesis of chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids, showcasing the potential of complex methyl compounds in synthesizing biologically active molecules Z. R. Valiullina et al., 2019.

Analysis of Linkage Positions in Glucopyranosyl Residues : An analytical study on the reductive-cleavage method to analyze linkage positions in glucopyranosyl residues, relevant for understanding the structural aspects of complex carbohydrates J. A. Bennek et al., 1986.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30)/t21-,22+,23-,24?,25+,26+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKVWJLAMASCK-IYUIIGPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

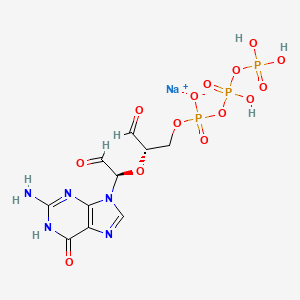

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)